4-(3-ethylphenoxy)benzoic acid
CAS No.: 1041513-65-8
Cat. No.: VC11583754
Molecular Formula: C15H14O3
Molecular Weight: 242.3
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1041513-65-8 |
---|---|
Molecular Formula | C15H14O3 |
Molecular Weight | 242.3 |
Introduction
Chemical Structure and Nomenclature
4-(3-Ethylphenoxy)benzoic acid (IUPAC name: 4-(3-ethylphenoxy)benzoic acid) consists of a benzoic acid backbone with a phenoxy group attached at the para position of the benzene ring. The phenoxy group itself bears an ethyl substituent at the meta position, distinguishing it from the 2-ethyl and 4-ethyl isomers documented in literature . Its molecular formula is , with a molecular weight of 242.27 g/mol, consistent with its structural analogs .
Table 1: Comparative Structural Data for Ethylphenoxybenzoic Acid Isomers
The meta substitution of the ethyl group introduces distinct steric effects compared to ortho or para isomers, potentially altering solubility, reactivity, and intermolecular interactions .
Synthetic Methodologies
While no direct synthesis routes for 4-(3-ethylphenoxy)benzoic acid are documented, analogous methods for related compounds suggest feasible pathways:
Ullmann Condensation
A plausible route involves coupling 3-ethylphenol with 4-iodobenzoic acid using a copper catalyst. This method, adapted from protocols for para-substituted analogs , typically proceeds under heated conditions (100–120°C) in polar aprotic solvents like dimethylformamide (DMF). The reaction can be represented as:
Yields may vary depending on catalyst loading and reaction time, with purification achieved via recrystallization from ethanol-water mixtures .
Mitsunobu Reaction
Alternatively, the Mitsunobu reaction could couple 3-ethylphenol with 4-hydroxybenzoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method offers higher regioselectivity but requires anhydrous conditions and stoichiometric reagents .
Physicochemical Properties
Data extrapolated from isomers and related benzoic acid derivatives suggest the following properties:
Table 2: Inferred Physicochemical Properties
Property | Value/Description |
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Melting Point | 160–180°C (estimated) |
Solubility | Slightly soluble in water; soluble in ethanol, DMSO |
LogP (Octanol-Water) | ~3.2 (predicted) |
pKa | ~4.2 (carboxylic acid) |
The ethyl group enhances lipophilicity compared to unsubstituted phenoxybenzoic acids, potentially improving membrane permeability in biological systems .
Research Findings and Biological Activity
While direct bioactivity data for 4-(3-ethylphenoxy)benzoic acid are absent, studies on structurally similar compounds provide insights:
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Antimicrobial Potential: Thiourea derivatives of 4-ethylphenoxy analogs show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that the 3-ethyl variant could exhibit comparable activity with optimized substituent positioning .
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Enzyme Inhibition: Benzoic acid derivatives often inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Molecular docking studies hypothesize that the 3-ethyl group may enhance binding affinity to hydrophobic enzyme pockets.
Challenges and Future Directions
The primary limitation in studying 4-(3-ethylphenoxy)benzoic acid is the scarcity of isomer-specific data. Future work should prioritize:
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Synthetic Optimization: Developing high-yield, scalable routes for the meta isomer.
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Biological Screening: Evaluating antimicrobial, anti-inflammatory, and anticancer properties.
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Computational Modeling: Predicting physicochemical and ADMET profiles using QSAR models.
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